n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide
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Overview
Description
n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide is a chemical compound characterized by its unique structure, which includes a cyclohexene ring, a cyanomethyl group, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). The reaction conditions often include a solvent such as ethanol or methanol and are carried out at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amides or thioamides.
Scientific Research Applications
n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of glycosidases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with hydrophobic and polar regions of proteins.
Comparison with Similar Compounds
- N-[(4-Tert-butylphenyl)-methyl]cyclohex-3-ene-1-carboxamide
- N-[(4-Tert-butylphenyl)-ethyl]cyclohex-3-ene-1-carboxamide
Comparison: n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and potential biological activity. Similar compounds with different substituents, such as methyl or ethyl groups, may exhibit different chemical and biological properties, making this compound a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-19(2,3)16-11-9-14(10-12-16)17(13-20)21-18(22)15-7-5-4-6-8-15/h4-5,9-12,15,17H,6-8H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIGWAYQHRYWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)C2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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